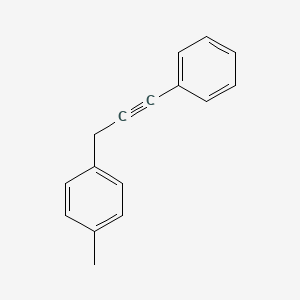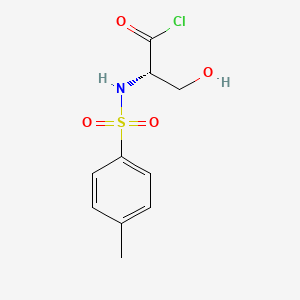
N-(4-Methylbenzene-1-sulfonyl)-L-seryl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Methylbenzene-1-sulfonyl)-L-seryl chloride is a chemical compound that belongs to the class of sulfonyl chlorides. It is characterized by the presence of a sulfonyl chloride group attached to a 4-methylbenzene ring and an L-seryl moiety. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylbenzene-1-sulfonyl)-L-seryl chloride typically involves the reaction of 4-methylbenzenesulfonyl chloride with L-serine. The reaction is carried out in the presence of a suitable base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions often include maintaining a low temperature to control the reactivity of the sulfonyl chloride group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful addition of reagents, temperature control, and purification steps to ensure the high purity of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is common to monitor the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methylbenzene-1-sulfonyl)-L-seryl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate esters.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of the corresponding sulfonic acid and hydrochloric acid.
Reduction: The sulfonyl chloride group can be reduced to a sulfonyl hydride under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Bases: Triethylamine or pyridine is often used to neutralize the hydrochloric acid formed during the reaction.
Solvents: Organic solvents such as dichloromethane or tetrahydrofuran are typically used to dissolve the reactants and facilitate the reaction.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by hydrolysis.
Scientific Research Applications
N-(4-Methylbenzene-1-sulfonyl)-L-seryl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.
Biology: Employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-Methylbenzene-1-sulfonyl)-L-seryl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in biological systems, the compound may modify amino acid residues in proteins, affecting their activity and function.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonyl chloride: A simpler compound lacking the L-seryl moiety.
N-(4-Methylbenzene-1-sulfonyl)-L-alanyl chloride: Similar structure but with an L-alanyl group instead of L-seryl.
N-(4-Methylbenzene-1-sulfonyl)-L-glycyl chloride: Contains an L-glycyl group instead of L-seryl.
Uniqueness
N-(4-Methylbenzene-1-sulfonyl)-L-seryl chloride is unique due to the presence of both the sulfonyl chloride group and the L-seryl moiety. This combination allows for specific reactivity and applications, particularly in the modification of biomolecules and the synthesis of complex organic compounds.
Properties
CAS No. |
61341-06-8 |
|---|---|
Molecular Formula |
C10H12ClNO4S |
Molecular Weight |
277.73 g/mol |
IUPAC Name |
(2S)-3-hydroxy-2-[(4-methylphenyl)sulfonylamino]propanoyl chloride |
InChI |
InChI=1S/C10H12ClNO4S/c1-7-2-4-8(5-3-7)17(15,16)12-9(6-13)10(11)14/h2-5,9,12-13H,6H2,1H3/t9-/m0/s1 |
InChI Key |
RHIVGYZGRBRBLY-VIFPVBQESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CO)C(=O)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CO)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Azoniaspiro[4.5]decane, 2-ethyl-2-methyl-, iodide](/img/structure/B14568754.png)
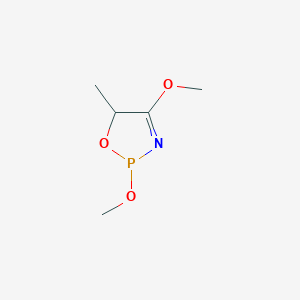
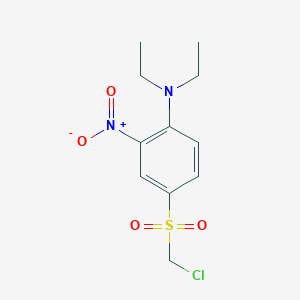
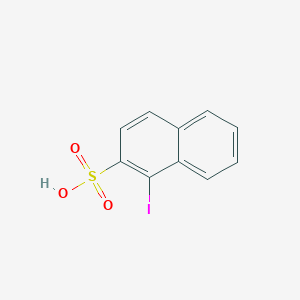
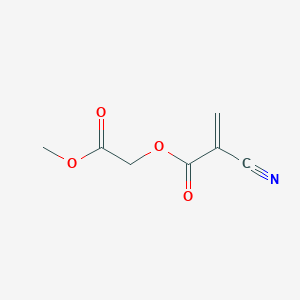
![(1E,1'E)-N,N'-(Ethane-1,2-diyl)bis[1-(naphthalen-2-yl)ethan-1-imine]](/img/structure/B14568800.png)
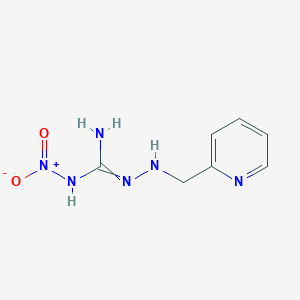
![1-[3-(3-Nitrophenoxy)phenyl]ethan-1-one](/img/structure/B14568804.png)
![N-[(4-Butylphenyl)(pyridin-3-YL)methylidene]hydroxylamine](/img/structure/B14568808.png)
![[2-(Chloromethyl)cyclopentyl]benzene](/img/structure/B14568814.png)
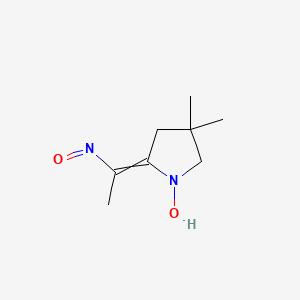
![3-[(1H-1,2,4-Triazol-5-yl)sulfanyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B14568827.png)
![Dioctyl [anilino(4-nitrophenyl)methyl]phosphonate](/img/structure/B14568834.png)
